

# Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride: An Application Note and Protocol

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## Compound of Interest

Compound Name: *cyclobutane-1,2-dicarboxylic acid*

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This document provides a detailed protocol for the synthesis of cis-cyclobutane-1,2-dicarboxylic anhydride, a valuable building block in organic synthesis and drug development. The synthesis is presented as a two-step process, commencing with the preparation of cis-**cyclobutane-1,2-dicarboxylic acid** via the hydrolysis of cis-cyclobutane-1,2-dicyanide, followed by dehydration to the target anhydride.

## Introduction

cis-Cyclobutane-1,2-dicarboxylic anhydride and its corresponding diacid are important intermediates in the synthesis of various organic molecules, including pharmaceuticals, polymers, and agrochemicals. The constrained four-membered ring of the cyclobutane moiety imparts unique conformational properties to molecules, making it a desirable structural motif in medicinal chemistry. This protocol outlines a reliable method for the preparation of the cis-diacid and its subsequent conversion to the anhydride.

## Data Presentation

### Table 1: Reactants and Reagents for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid

| Reactant/Reagent              | Molecular Formula                                | Molar Mass (g/mol) | Quantity          | Role                      |
|-------------------------------|--|--------------------|-------------------|---------------------------|
| cis-Cyclobutane-1,2-dicyanide | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub>     | 106.12             | 10.6 g (0.1 mol)  | Starting Material         |
| Sulfuric Acid Monohydrate     | H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O | 116.09             | 23.26 g (0.2 mol) | Reagent/Catalyst          |
| Water                         | H <sub>2</sub> O                                 | 18.02              | As needed         | Solvent/Reagent           |
| Diethyl Ether                 | (C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O  | 74.12              | ~400 mL           | Extraction Solvent        |
| Benzene                       | C <sub>6</sub> H <sub>6</sub>                    | 78.11              | As needed         | Recrystallization Solvent |

**Table 2: Physical and Spectroscopic Data of cis-Cyclobutane-1,2-dicarboxylic Acid**

| Property          | Value   |
|-------------------|---|
| Appearance        | Pale yellow crystalline solid[1]                    |
| Melting Point     | 131.5-132°C[1]                                      |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> O <sub>4</sub> [2][3] |
| Molar Mass        | 144.13 g/mol  |

**Table 3: Reactants and Reagents for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride**

| Reactant/Reagent                      | Molecular Formula                            | Molar Mass (g/mol) | Quantity          | Role              |
|---------------------------------------|--|--------------------|-------------------|-------------------|
| cis-Cyclobutane-1,2-dicarboxylic Acid | C <sub>6</sub> H <sub>8</sub> O <sub>4</sub> | 144.13             | 9.0 g (0.062 mol) | Starting Material |
| Acetic Anhydride                      | (CH <sub>3</sub> CO) <sub>2</sub> O          | 102.09             | 20 mL             | Dehydrating Agent |

## Experimental Protocols

### Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid[1]

This protocol is adapted from a patented procedure for the hydrolysis of cis-cyclobutane-1,2-dicyanide.[1]

- Adduct Formation:** a. In a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer, place 23.26 g of sulfuric acid monohydrate. b. Warm the flask and maintain a temperature between 70°C and 115°C. c. Over a period of two hours, intermittently add 10.6 g of cis-cyclobutane-1,2-dicyanide to the flask. The reaction is exothermic, and external cooling can be applied if necessary to maintain the temperature within the desired range. d. After the addition is complete, allow the mixture to cool to ambient temperature.
- Hydrolysis:** a. To the resulting adduct, add 100 g of water. b. Reflux the solution for one hour.
- Work-up and Purification:** a. After refluxing, strip the excess water by distillation. b. The resulting tan solid (approximately 41 g) is then transferred to a Soxhlet extractor and extracted with 400 g of diethyl ether for 16 hours. c. Evaporate the ether from the extract to yield the crude **cis-cyclobutane-1,2-dicarboxylic acid** (approximately 15 g). d. Recrystallize the crude product from benzene to obtain a pale yellow crystalline solid. e. The expected yield of the pure product is approximately 9 g (62.5%).[1]
- Characterization:** a. The structure of the product can be confirmed by infrared (IR) spectroscopy. b. The melting point of the purified product should be approximately 131.5-132°C.[1]

## Protocol 2: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride

This is a general procedure for the dehydration of a cis-dicarboxylic acid to its corresponding cyclic anhydride using acetic anhydride.

1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a reflux condenser, place 9.0 g of **cis-cyclobutane-1,2-dicarboxylic acid** and 20 mL of acetic anhydride. b. Add a magnetic stir bar to the flask.
2. Reaction: a. Heat the mixture to reflux and maintain the reflux for 2 hours.
3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure. c. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by sublimation to yield the pure cis-cyclobutane-1,2-dicarboxylic anhydride.

## Mandatory Visualization



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